molecular formula C19H18ClFN4O B2356168 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1203178-02-2

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone

Cat. No. B2356168
CAS RN: 1203178-02-2
M. Wt: 372.83
InChI Key: LMEGZTLPSCAHFF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole ring, a piperazine ring, and a ketone group. The benzimidazole ring is a type of heterocycle that is part of many pharmaceutical drugs . The piperazine ring is a common feature in many drugs and is known to influence the pharmacokinetic properties of the compound .


Molecular Structure Analysis

The benzimidazole ring system in the compound is aromatic and consists of two nitrogen atoms and a benzene ring . The piperazine ring is a saturated six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzimidazole ring is aromatic and relatively stable. The ketone could potentially undergo reactions typical of carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the polar ketone group could enhance the solubility of the compound in polar solvents .

Scientific Research Applications

Antibacterial and Antifungal Activities

Azole-containing piperazine derivatives, such as (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone, have been synthesized and tested for their antibacterial and antifungal activities. These compounds show moderate to significant in vitro activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Gan, Fang, & Zhou, 2010).

Anti-inflammatory Properties

Piperazine derivatives, including those with a benzo[d]imidazole moiety, have been evaluated for anti-inflammatory effects. Some of these compounds, such as 1-((4-methylpiperazin-1yl)methyl)-1H-benzo[d]imidazole, have shown promising results in reducing inflammation in vivo, suggesting their potential use in treating inflammatory conditions (Patel, Karkhanis, & Patel, 2019).

Anticancer Activities

Compounds with a benzo[d]imidazole piperazine structure have been studied for their potential anticancer properties. Some derivatives have shown significant in vitro activity against various cancer cell lines, including human cervical carcinoma and breast carcinoma, indicating their potential as anticancer agents (Boddu et al., 2018).

Anti-mycobacterial Potential

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffolds have been identified as new chemotypes with anti-mycobacterial potential. Some of these compounds have shown effectiveness against the Mycobacterium tuberculosis strain, suggesting their application in treating tuberculosis (Pancholia et al., 2016).

Antipsychotic Potential

Derivatives of piperazine with modifications such as (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone have been found to exhibit antipsychotic-like properties in behavioral animal tests. These compounds, unlike traditional antipsychotic agents, do not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic therapy (Wise et al., 1987).

Antiviral Applications

Piperazinyl-4-nitroimidazole derivatives have been synthesized and evaluated for their anti-HIV activity. These compounds have shown potential as non-nucleoside reverse transcriptase inhibitors in anti-HIV treatments (Al-Masoudi et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzimidazole derivatives have been reported to have a wide range of biological activities including antibacterial, antifungal, and antiviral activities .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O/c20-13-4-3-5-14(21)18(13)19(26)25-10-8-24(9-11-25)12-17-22-15-6-1-2-7-16(15)23-17/h1-7H,8-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEGZTLPSCAHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone

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